molecular formula C23H14Cl2FNO3 B5169083 4-((E)-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one

4-((E)-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B5169083
M. Wt: 442.3 g/mol
InChI Key: WOLARNTVUKLHKT-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((E)-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one typically involves the following steps:

    Formation of the oxazolone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The chlorophenyl and fluorobenzyl groups can be introduced through nucleophilic substitution reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using a catalyst or under reflux.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-((E)-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one
  • 4-((E)-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

Uniqueness

The uniqueness of 4-((E)-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one lies in its specific substituents, which can confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

(4E)-4-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2FNO3/c24-16-8-6-15(7-9-16)22-27-21(23(28)30-22)12-14-4-10-17(11-5-14)29-13-18-19(25)2-1-3-20(18)26/h1-12H,13H2/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLARNTVUKLHKT-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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